molecular formula C20H22N2O2S B3051802 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- CAS No. 3613-13-6

9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-

Cat. No. B3051802
CAS RN: 3613-13-6
M. Wt: 354.5 g/mol
InChI Key: DRILSYDEPQSKEK-UHFFFAOYSA-N
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Description

“9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-” is a chemical compound with the molecular formula C20H22N2O2S . It is also known by other names such as Hycanthone aldehyde and Hycanthone 4-aldehyde . The compound has a molecular weight of 354.5 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H22N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,13,21H,3-4,11-12H2,1-2H3 . The Canonical SMILES is CCN(CC)CCNC1=C2C(=C(C=C1)C=O)SC3=CC=CC=C3C2=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.5 g/mol . It has an XLogP3 value of 3, indicating its partition coefficient between octanol and water . The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 354.14019912 g/mol .

Scientific Research Applications

Mutagenesis Research

Hycanthone aldehyde, also known as Hycanthone, has been identified as a potent mutagen in a series of nine thiaxanthenones . It is a potent inducer of nuclear immunoreactivity to antinucleoside antibodies in HeLa cells . This response indicates exposure of single-stranded DNA regions . The metabolic effects and immunoreactivity induction of Hycanthone were readily reversible . This makes it a valuable tool in studying the early steps in mutagenesis .

DNA Intercalation Studies

Both Hycanthone and lucanthone intercalate with DNA . However, Hycanthone was much less active than lucanthone in reducing the rapid sedimentation of cell lysate DNA in alkaline sucrose gradients . This difference in activity can provide clues to understanding the mechanism of mutagenesis by thiaxanthenones and other mutagens .

Aldehyde Catalysis

Aldehydes, including Hycanthone aldehyde, have been used as sustainable and effective catalysts in different reactions . They successfully mimic enzymatic systems in various fields, including light energy absorption/transfer, intramolecularity introduction through tether formation, metal binding for activation/orientation, and substrate activation via aldimine formation .

Enzyme Mimicry

The study of aldehyde catalysts, including Hycanthone aldehyde, has achieved significant progress in mimicking enzymatic systems . This includes the development of chiral aldehyde catalysts for enantioselective aldehyde catalysis .

Synthesis of Noncanonical Chiral Amino Acids

Direct simplification of aldehyde-dependent enzymes, including those that use Hycanthone aldehyde, has been investigated for the synthesis of noncanonical chiral amino acids .

Prebiotic Chemistry and Early Enzyme Evolution

Further development in aldehyde catalysis, including the use of Hycanthone aldehyde, is expected to promote exploration in fields related to prebiotic chemistry and early enzyme evolution .

properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,13,21H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILSYDEPQSKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C=O)SC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189702
Record name Hycanthone aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3613-13-6
Record name Hycanthone aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC166367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hycanthone aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYCANTHONE 4-ALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G76WPX13H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Reactant of Route 2
Reactant of Route 2
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Reactant of Route 3
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Reactant of Route 4
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Reactant of Route 5
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Reactant of Route 6
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-

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